molecular formula C23H22N4O4S B12208096 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B12208096
M. Wt: 450.5 g/mol
InChI Key: JEMJBIRIAVLRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole and thiazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H22N4O4S/c1-13(2)30-18-11-7-16(8-12-18)21(28)26-23-24-14(3)19(32-23)22-25-20(27-31-22)15-5-9-17(29-4)10-6-15/h5-13H,1-4H3,(H,24,26,28)

InChI Key

JEMJBIRIAVLRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.